Spectroscopic data (NMR, IR, MS) of Ethyl 2-chlorooxazole-5-carboxylate
Spectroscopic data (NMR, IR, MS) of Ethyl 2-chlorooxazole-5-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-chlorooxazole-5-carboxylate
Introduction
Ethyl 2-chlorooxazole-5-carboxylate is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized oxazole, it serves as a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents and novel materials.[1][2] The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the unambiguous identification of final products. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 2-chlorooxazole-5-carboxylate, grounded in established principles of spectroscopic interpretation. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The key attributes are summarized below.
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Molecular Formula: C₆H₆ClNO₃[3]
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Molecular Weight: 175.57 g/mol [3]
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CAS Number: 862599-47-1[3]
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Canonical SMILES: CCOC(=O)C1=CN=C(O1)Cl[3]
Caption: Molecular structure with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus. For heterocyclic systems, predicting chemical shifts requires considering the effects of ring currents and heteroatom electronegativity.[4]
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-chlorooxazole-5-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds.
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¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.
¹H NMR Spectral Interpretation
The proton NMR spectrum is predicted to show three distinct signals corresponding to the oxazole ring proton and the two chemically different protons of the ethyl ester group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8 - 8.2 | Singlet (s) | 1H | H-4 | The proton on the oxazole ring is deshielded due to the aromatic character of the ring and the electron-withdrawing effects of the adjacent nitrogen and ester group. Its chemical shift is expected to be similar to that of the proton in the analogous ethyl 2-chlorooxazole-4-carboxylate (δ 8.28 ppm).[5] |
| ~4.45 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~160 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and typically appears in this region. |
| ~155 | C-2 | This carbon is bonded to both a halogen (Cl) and a heteroatom within the aromatic ring, leading to a significant downfield shift. |
| ~145 | C-5 | This carbon is part of the oxazole double bond and is directly attached to the electron-withdrawing carboxylate group. |
| ~130 | C-4 | The C-H carbon of the oxazole ring. Its chemical shift is influenced by the ring's aromaticity and the adjacent nitrogen atom. |
| ~62 | -O-CH₂- | The methylene carbon is attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane. |
| ~14 | -CH₃ | The terminal methyl carbon is in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: Place a single drop of the neat liquid sample (the compound is reported as a liquid) between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
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Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the sample over the range of 4000 to 600 cm⁻¹. Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
IR Spectral Interpretation
The IR spectrum of Ethyl 2-chlorooxazole-5-carboxylate will be dominated by absorptions from the ester functional group and vibrations from the heterocyclic ring. Esters are known for a characteristic pattern of three strong peaks.[6]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3120 | Medium | C-H Stretch | Aromatic C-H stretch from the oxazole ring. |
| ~2980 | Medium | C-H Stretch | Aliphatic C-H stretch from the ethyl group. |
| ~1745 | Strong, Sharp | C=O Stretch | Carbonyl stretch of the ester group. This is a highly characteristic and intense absorption.[7][8] |
| ~1600 | Medium | C=N Stretch | Imine stretch within the oxazole ring. |
| ~1550 | Medium | C=C Stretch | Aromatic ring stretch of the oxazole moiety. |
| ~1250 | Strong | C-O Stretch | Asymmetric C-O-C stretch of the ester group.[6] |
| ~1100 | Strong | C-O Stretch | Symmetric C-O-C stretch of the ester group.[6] |
| ~850 | Medium | C-Cl Stretch | Stretch corresponding to the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable structural clues.
Experimental Protocol: MS Data Acquisition
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Ionization Method: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern.
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Instrumentation: Introduce the sample into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
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Data Acquisition: Scan a mass-to-charge (m/z) range from 40 to 250 amu.
MS Spectral Interpretation
The analysis focuses on the molecular ion peak and the logical bond cleavages that lead to the observed fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.
Predicted Molecular Ion: The exact mass is 175.0036 Da.[3] The nominal mass spectrum will show a molecular ion peak [M]⁺• at m/z 175 and an isotope peak [M+2]⁺• at m/z 177 due to the ³⁷Cl isotope.
Predicted Fragmentation Pattern: The primary fragmentation pathways for esters involve cleavage alpha to the carbonyl group (α-cleavage) and loss of the alkoxy group.[9][10]
Caption: Key fragmentation steps originating from the molecular ion.
| Predicted m/z | Proposed Fragment | Loss from Parent/Intermediate |
| 175/177 | [C₆H₆ClNO₃]⁺• | Molecular Ion (M⁺•) |
| 147/149 | [C₅H₂ClNO₂]⁺ | Loss of ethoxy radical (•OC₂H₅) via α-cleavage.[11] |
| 130/132 | [C₄H₂ClNO₂]⁺• | Loss of ethylene (C₂H₄) via McLafferty rearrangement (less likely without a gamma-hydrogen on the alkyl chain, but loss of the ethyl group is possible). |
| 115/117 | [C₄H₂ClNO]⁺• | Loss of the entire carbethoxy group (•COOC₂H₅). |
| 80 | [C₄H₂NO]⁺• | Loss of CO from the m/z 147/149 fragment, followed by loss of Cl. |
Conclusion
The structural elucidation of Ethyl 2-chlorooxazole-5-carboxylate is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by three distinct signals: a singlet for the oxazole proton and a characteristic quartet-triplet pattern for the ethyl group. The IR spectrum is dominated by a strong ester carbonyl absorption near 1745 cm⁻¹ and two prominent C-O stretches. Finally, mass spectrometry confirms the molecular weight with a distinctive isotopic pattern for chlorine and reveals predictable fragmentation pathways initiated by cleavage adjacent to the ester functionality. Together, these spectroscopic signatures provide a robust and self-validating fingerprint for the positive identification and quality assessment of this important synthetic intermediate.
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